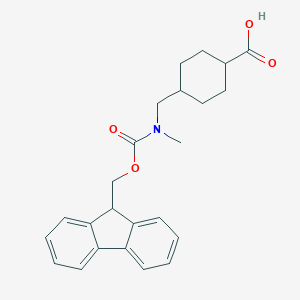
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery, medicinal chemistry, and biochemistry. MPPA is a chiral molecule that contains a pyridine ring and a thiol group, which makes it an interesting compound for investigating its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid involves its interaction with the active site of PTP1B, where it forms a covalent bond with the catalytic cysteine residue. This covalent modification leads to the inhibition of PTP1B activity, which results in the enhancement of insulin signaling and glucose uptake in cells. Moreover, (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been reported to induce the phosphorylation of insulin receptor substrate 1 (IRS-1), which is a downstream target of insulin signaling.
Biochemical and Physiological Effects:
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been shown to have various biochemical and physiological effects, including the enhancement of insulin signaling and glucose uptake in cells, the induction of IRS-1 phosphorylation, and the inhibition of PTP1B activity. Moreover, (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been reported to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cancer.
Advantages and Limitations for Lab Experiments
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which make it suitable for various biochemical and biophysical assays. Moreover, (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid is a chiral molecule, which allows for investigating its enantioselective effects on biological systems. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which may affect its potential clinical applications.
Future Directions
There are several future directions for investigating the potential applications of (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid in scientific research. One of the directions is to investigate its effects on other enzymes and signaling pathways involved in metabolic disorders and cancer. Moreover, the development of (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid derivatives with improved pharmacokinetic and toxicity profiles may enhance its potential therapeutic applications. Furthermore, the investigation of the structure-activity relationship of (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid and its derivatives may provide insights into the molecular basis of their biological effects.
Synthesis Methods
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid can be synthesized using different methods, including the reaction of 2-chloropyridine with L-cysteine followed by deprotection of the thiol group using a base. Another method involves the reaction of 2-pyridinethiol with (S)-2-bromo-3-methylpropanoic acid in the presence of a base. Both methods have been reported to yield (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid in good yields and purity.
Scientific Research Applications
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been investigated for its potential applications in various areas of scientific research, including drug discovery, medicinal chemistry, and biochemistry. For instance, (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been reported to inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. Therefore, (S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid has been proposed as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
properties
CAS RN |
191414-23-0 |
|---|---|
Product Name |
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid |
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
LPAYQNLYNXTEIM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CSC1=CC=CC=N1)C(=O)O |
SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
synonyms |
Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




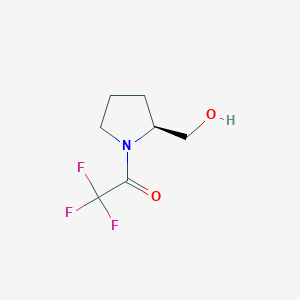

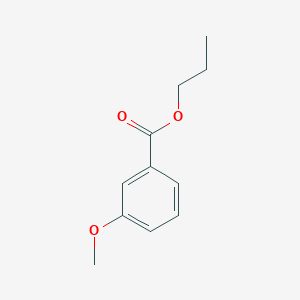
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
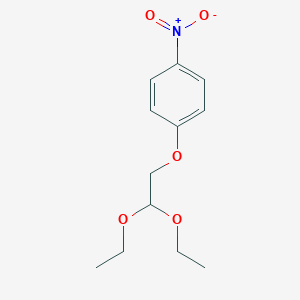
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

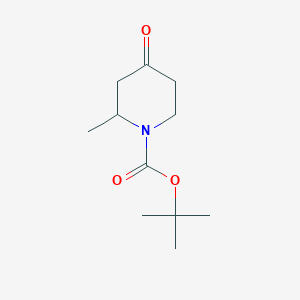
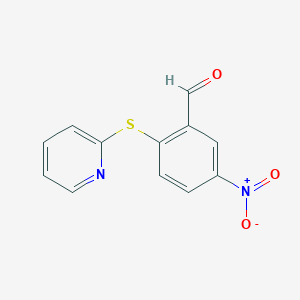
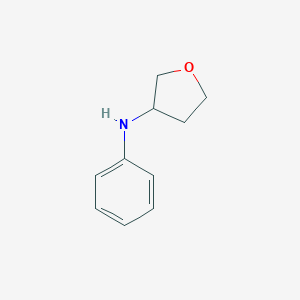
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
